molecular formula C20H25ClN4O B1667846 Bctc CAS No. 393514-24-4

Bctc

Cat. No.: B1667846
CAS No.: 393514-24-4
M. Wt: 372.9 g/mol
InChI Key: ROGUAPYLUCHQGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

BCTC, or N-(4-Tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine -1(2H)-carbox-amide, primarily targets the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) and the Transient Receptor Potential Vanilloid 1 (TRPV1) . These receptors are ligand-gated ion channels highly expressed on primary nociceptors, playing a crucial role in the sensation of pain.

Mode of Action

This compound acts as an antagonist to TRPM8 and TRPV1, inhibiting their activation . It is particularly effective in blocking the activation of these receptors induced by capsaicin and acid . This interaction with its targets results in the inhibition of the pain sensation.

Biochemical Pathways

By acting as an antagonist to these receptors, this compound can potentially affect these pathways and their downstream effects, leading to a reduction in the sensation of pain .

Pharmacokinetics

It is known to be orally active This suggests that it can be absorbed through the gastrointestinal tract, distributed throughout the body, metabolized, and eventually excreted

Result of Action

The primary result of this compound’s action is the inhibition of pain sensation. By blocking the activation of TRPV1 and TRPM8, this compound prevents the transmission of pain signals, leading to an analgesic effect . It has also been suggested to have anticancer effects , although more research is needed to confirm this.

Action Environment

The efficacy and stability of this compound could potentially be influenced by various environmental factors. These may include the pH level of the environment, as this compound is known to block acid-induced activation of TRPV1 . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BCTC involves several key steps:

    Formation of the Piperazine Core: The piperazine core is synthesized by reacting 1-chloro-3-chloropyridine with 1-tert-butyl-4-piperazinecarboxamide under controlled conditions.

    Coupling Reaction: The piperazine core is then coupled with 4-tert-butylphenyl isocyanate to form the final product, this compound.

The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

BCTC undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

BCTC has a wide range of scientific research applications, including:

Comparison with Similar Compounds

BCTC is unique in its dual antagonistic activity against both TRPV1 and TRPM8 channels. Similar compounds include:

This compound’s dual activity makes it a valuable compound for comprehensive studies of pain and sensory perception, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN4O/c1-20(2,3)15-6-8-16(9-7-15)23-19(26)25-13-11-24(12-14-25)18-17(21)5-4-10-22-18/h4-10H,11-14H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGUAPYLUCHQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C=CC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432997
Record name BCTC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393514-24-4
Record name N-(4-tert-Butylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393514244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BCTC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 393514-24-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bctc
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bctc
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bctc
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bctc
Reactant of Route 5
Reactant of Route 5
Bctc
Reactant of Route 6
Reactant of Route 6
Bctc
Customer
Q & A

Q1: What is the primary target of BCTC?

A1: this compound primarily targets TRPV1, a non-selective cation channel found on sensory neurons. [, ]

Q2: How does this compound interact with TRPV1?

A2: this compound acts as a competitive antagonist, binding to the capsaicin-binding pocket of TRPV1 and preventing its activation by various stimuli. []

Q3: Does this compound block all modes of TRPV1 activation?

A3: Yes, this compound effectively blocks TRPV1 activation by capsaicin, protons (low pH), heat, and endogenous ligands like anandamide and N-arachidonyl dopamine. []

Q4: What are the downstream effects of this compound inhibiting TRPV1?

A4: this compound prevents TRPV1-mediated calcium influx into neurons, ultimately reducing pain signaling. This includes inhibiting the release of pain-related neuropeptides like calcitonin gene-related peptide (CGRP). [, , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C20H23ClN4O and a molecular weight of 372.89 g/mol. []

Q6: Is there any spectroscopic data available for this compound?

A6: While the provided research doesn't delve into detailed spectroscopic data, it's essential to note that such information would typically be available in the chemical synthesis literature.

Q7: How do structural modifications of this compound affect its activity?

A7: Research suggests that modifications to the linker region of this compound can influence its potency and selectivity for TRPV1. Replacing the tetrahydropyrazine ring with a pyrrolidine ring, as in compound 10b, demonstrated comparable analgesic effects to this compound but with a reduced risk of hyperthermia. []

Q8: Are there any specific formulation strategies for this compound?

A8: Studies frequently utilize cyclodextrin as a vehicle for this compound administration, suggesting its potential role in enhancing solubility. [, ]

Q9: What is known about the pharmacokinetics of this compound?

A9: In rats, this compound exhibits oral bioavailability with a plasma half-life of approximately 1 hour and significant penetration into the central nervous system. []

Q10: What is the relationship between this compound dosage and efficacy?

A10: this compound demonstrates dose-dependent analgesic effects in various pain models. For instance, in a rat model of inflammatory pain, oral administration of this compound at 3 mg/kg significantly reduced thermal hyperalgesia, while 10 mg/kg reduced mechanical hyperalgesia. []

Q11: Has this compound been tested in cell-based assays?

A11: Yes, this compound effectively inhibits capsaicin-induced calcium influx and CGRP release in cultured rat dorsal root ganglion neurons. []

Q12: What animal models have been used to study this compound's analgesic effects?

A12: this compound has demonstrated efficacy in several rodent pain models, including capsaicin-induced hyperalgesia, Freund's complete adjuvant-induced inflammatory pain, and partial sciatic nerve injury-induced neuropathic pain. [, , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.